1-Chloro-2-methylpentane

Descripción general

Descripción

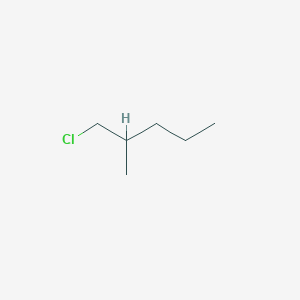

1-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in the alkane chain. This compound is also known by its IUPAC name, this compound. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Métodos De Preparación

1-Chloro-2-methylpentane can be synthesized through several methods:

Radical Halogenation: This method involves the chlorination of 2-methylpentane using chlorine gas in the presence of ultraviolet light or heat.

Industrial Production: Industrially, this compound can be produced by the reaction of 2-methylpentane with hydrochloric acid in the presence of a catalyst such as aluminum chloride.

Análisis De Reacciones Químicas

1-Chloro-2-methylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: In the presence of nucleophiles such as hydroxide ions, this compound can undergo substitution reactions to form alcohols.

Elimination Reactions: When treated with strong bases like potassium tert-butoxide, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: Although less common, this compound can be oxidized to form corresponding ketones or reduced to form alkanes under specific conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Chloro-2-methylpentane is classified as a secondary alkyl halide with the molecular formula . Its structure consists of a chlorine atom attached to the second carbon of a methylpentane chain, influencing its reactivity and applications.

Organic Synthesis

One of the primary applications of this compound is its role as an intermediate in organic synthesis. It can be utilized to produce various organometallic compounds through reactions with metals such as lithium. For instance, it is used to synthesize isobutyllithium by reacting with lithium in petroleum ether, which is significant for further synthetic applications in organic chemistry .

Pharmaceutical Applications

This compound serves as an important precursor in the synthesis of pharmaceutical compounds. It has been noted for its utility in producing intermediates that are crucial for developing medications. For example, it can be transformed into 1-chloro-2-methyl-2-propanol, which is an important intermediate for lercanidipine, a medication used to treat hypertension . The preparation methods for these transformations often emphasize environmental sustainability by minimizing waste and optimizing reaction conditions.

Industrial Uses

In industrial contexts, this compound can be involved in the production of various chemicals and materials. Its chlorinated nature allows it to participate in substitution reactions that are fundamental in creating more complex molecules used across different sectors, including plastics and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in different contexts:

- Toxicological Studies : Research has indicated potential toxic effects associated with chlorinated compounds like this compound. Toxicological assessments reveal that exposure can lead to adverse health effects in laboratory animals, highlighting the importance of careful handling and regulation .

- Synthesis Methodologies : Innovative synthetic pathways have been developed that utilize this compound effectively while reducing environmental impact. For example, processes involving solid catalysts have been shown to enhance yield while minimizing byproducts .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for organometallic compounds like isobutyllithium | Essential for various synthetic pathways |

| Pharmaceuticals | Precursor for drugs such as lercanidipine | Important for hypertension treatment |

| Industrial Chemicals | Used in producing plastics and agrochemicals | Versatile application across industries |

| Toxicological Research | Studies on health impacts and safety measures | Informs regulatory standards |

Mecanismo De Acción

The mechanism of action of 1-chloro-2-methylpentane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and resulting in an alkene .

Comparación Con Compuestos Similares

1-Chloro-2-methylpentane can be compared with other similar alkyl halides:

1-Chloro-3-methylpentane: This compound has the chlorine atom on the third carbon instead of the second.

2-Chloro-2-methylpentane: In this compound, the chlorine atom is bonded to a tertiary carbon, making it more reactive in elimination reactions compared to this compound.

1-Bromo-2-methylpentane: This compound has a bromine atom instead of chlorine.

Actividad Biológica

1-Chloro-2-methylpentane, a chlorinated hydrocarbon, is part of a class of compounds that have garnered attention due to their biological activity and potential toxicity. This article explores the biological effects, mutagenicity, and toxicological profiles associated with this compound, drawing from diverse research findings.

- Chemical Formula : C6H13Cl

- Molecular Weight : 120.62 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its mutagenic properties and potential health risks. The following sections detail its effects on various biological systems.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits mutagenic effects in several test systems:

- Salmonella typhimurium : It has been shown to induce gene mutations in this bacterial strain when metabolic activation is present .

- Drosophila melanogaster : Studies reported significant increases in sex-linked recessive lethal mutations and heritable reciprocal translocations in the germ cells of flies exposed to high concentrations of the compound .

Toxicological Studies

Toxicological assessments have revealed various adverse effects in animal models:

- Mouse Studies : Groups of B6C3F1 mice administered this compound showed a significant decrease in survival rates compared to control groups. Histopathological evaluations indicated increased incidences of neoplasms in the forestomach and preputial glands, particularly at higher doses (200 mg/kg) .

- Rat Studies : Fischer 344/N rats experienced necrosis of intestinal crypts at doses starting from 250 mg/kg, alongside bone marrow hypoplasia at higher doses. Notably, necrotic changes were also observed in lymphoid tissues, indicating systemic toxicity .

Case Study 1: Long-term Exposure Effects

A long-term study involving the administration of varying doses of this compound to rats highlighted significant dose-dependent toxicity. At the highest doses, animals exhibited severe gastrointestinal damage and compromised immune function due to lymphoid tissue necrosis .

Case Study 2: Mutagenicity Testing

In a specific mutagenicity test involving Salmonella strains, researchers found that exposure to this compound led to a marked increase in mutation frequency, suggesting its potential as a genotoxic agent under certain conditions .

Metabolic Pathways

The metabolism of this compound involves various pathways that lead to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, contributing to its biological activity:

- The compound undergoes oxidation to form reactive chloroaldehyde intermediates which can react with glutathione, indicating a potential mechanism for its toxic effects .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

1-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBTUZZYJLBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335907 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-05-0, 128399-28-0 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.